molecular formula C15H15N3O5S2 B2526737 methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034352-55-9

methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2526737
CAS No.: 2034352-55-9
M. Wt: 381.42
InChI Key: XXLYFUDDARXUKG-UHFFFAOYSA-N
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Description

Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core modified with a sulfamoyl linker and a pyrazole-furan substituent. Its structure combines multiple pharmacophoric motifs: the thiophene ring contributes to aromatic interactions, the sulfamoyl group enhances hydrogen-bonding capacity, and the pyrazole-furan moiety may confer metabolic stability or target specificity.

Properties

IUPAC Name

methyl 3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-22-15(19)14-13(4-8-24-14)25(20,21)17-5-6-18-10-11(9-16-18)12-3-2-7-23-12/h2-4,7-10,17H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLYFUDDARXUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation products: Oxidized derivatives of the furan and thiophene rings.

    Reduction products: Reduced forms of the pyrazole and thiophene rings.

    Substitution products: Compounds with different functional groups replacing the sulfamoyl group.

Scientific Research Applications

Chemistry

Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with enhanced properties.

Biology

Research indicates that this compound has potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of thiophene compounds exhibit significant antibacterial activity against various pathogens. For example, compounds similar to this compound demonstrated effectiveness against Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Activity : The compound is being investigated for its potential as an anticancer agent. In vitro studies have reported significant growth inhibition in cancer cell lines, suggesting its efficacy in cancer therapy .

Medicine

Given its structural characteristics, this compound is explored as a potential drug candidate . Its unique combination of functional groups may contribute to favorable pharmacological properties, making it a subject of interest in drug design .

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials with specific electronic or optical properties. The ability to modify its structure allows for tailored applications in various fields such as electronics and materials science.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis through multi-step reactions
BiologyAntimicrobial and anticancer researchSignificant activity against pathogens; cell growth inhibition in cancer lines
MedicineDrug candidate explorationFavorable pharmacological properties under investigation
IndustryDevelopment of new materialsTailored applications in electronics and materials science

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including those related to this compound). Results indicated a high level of inhibition against Staphylococcus aureus, highlighting the compound's potential as an antibacterial agent .

Case Study 2: Anticancer Properties

The National Cancer Institute conducted tests on similar compounds to assess their anticancer properties. Results showed promising activity against multiple cancer cell lines, with some derivatives achieving significant growth inhibition rates . This positions this compound as a candidate for further development in oncology.

Mechanism of Action

The mechanism of action of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

A comparative analysis of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate with structurally related compounds highlights key differences in substituents, bioactivity, and physicochemical properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound (Target) Thiophene-2-carboxylate Sulfamoyl linker, pyrazole-furan side chain ~423.4 (calculated) Hypothesized kinase inhibition or agrochemical use
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine, chromen-4-one, fluorophenyl 560.2 Kinase inhibitor (reported in patent literature)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) Thiophene-3-carboxylate Pyrazole-hydroxy, diamino-thiophene ~350.3 (calculated) Synthetic intermediate for bioactive molecules
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Benzoate Triazine, sulfonylurea linker 381.4 Herbicide (inhibits acetolactate synthase)

Biological Activity

Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore the synthesis, biological properties, and research findings related to this compound.

Synthesis and Structural Features

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on the preparation of furan and pyrazole intermediates, which are subsequently linked through condensation and substitution reactions. The thiophene ring is introduced in the final steps via cyclization reactions, yielding a compound with distinct structural characteristics that influence its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazole and thiophene have shown efficacy against various bacterial strains, suggesting that the incorporation of these moieties may enhance the overall antimicrobial potency .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds with similar structures. For example, certain sulfamoyl derivatives have demonstrated cytotoxic effects on cancer cell lines, including breast and liver cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in cancer progression. For instance, compounds derived from this structure have been tested for their ability to inhibit kinases critical for tumor growth, showcasing their potential as therapeutic agents in oncology .

Case Studies and Research Findings

Study Findings
Antimicrobial Activity Compounds similar to methyl 3-sulfamoyl derivatives showed significant activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) as low as 50 µg/mL .
Cytotoxicity A study reported that a related compound exhibited IC50 values below 10 µM against MDA-MB-231 breast cancer cells, indicating potent anticancer effects .
Enzyme Inhibition Inhibition assays revealed that derivatives could inhibit p56 lck with IC50 values around 0.004 μM, highlighting their potential in treating T-cell related malignancies .

The biological activity of this compound is attributed to its ability to interact with biological targets at the molecular level. The thiophene and pyrazole rings can participate in π–π stacking interactions with nucleic acids or proteins, potentially leading to disruption of critical cellular processes such as DNA replication or protein synthesis.

Q & A

Basic Synthesis & Structural Characterization

Q: What are the key synthetic pathways and optimization strategies for methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate? A: Synthesis typically involves multi-step reactions, including:

  • Thiophene core functionalization : Sulfamoyl group introduction via sulfonation of the thiophene ring, followed by coupling with a furan-pyrazole ethylamine moiety .
  • Critical parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for sulfonation), and catalysts (e.g., triethylamine for deprotonation) .
  • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization improve purity (>95% by HPLC) .
    Structural validation relies on NMR (¹H/¹³C for functional group assignment), IR (sulfonyl S=O stretching at ~1350 cm⁻¹), and HRMS (exact mass confirmation) .

Advanced Reaction Mechanism Analysis

Q: How do electronic effects influence the reactivity of the sulfamoyl group in this compound during nucleophilic substitutions? A: The sulfamoyl group (-SO₂NH-) acts as an electron-withdrawing group, polarizing adjacent bonds. Key observations:

  • Nucleophilic attack : The sulfur atom becomes electrophilic, facilitating substitutions at the thiophene C-3 position. DFT studies suggest charge density redistribution during reactions with amines .
  • Steric hindrance : The ethyl linkage to the pyrazole-furan moiety reduces accessibility to the sulfamoyl group, requiring bulky base catalysts (e.g., DBU) for efficient coupling .
  • Mechanistic evidence : Kinetic isotope effects (KIE) and Hammett plots correlate substituent electronic effects with reaction rates .

Biological Activity Profiling

Q: What methodologies are used to evaluate the antimicrobial activity of this compound? A: Standard assays include:

  • MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC₅₀ values compared to controls like ciprofloxacin .
  • Mode of action : Fluorescence-based assays (e.g., membrane potential dyes) and enzyme inhibition studies (e.g., dihydrofolate reductase) .
  • Data interpretation : Synergistic effects with β-lactams suggest sulfamoyl-thiophene derivatives may disrupt cell wall biosynthesis .

Data Contradictions in Bioactivity Studies

Q: How can researchers resolve discrepancies in reported IC₅₀ values across studies? A: Common factors causing variability:

  • Assay conditions : Differences in bacterial strain viability, growth media (e.g., Mueller-Hinton vs. LB broth), and incubation time .
  • Compound stability : Hydrolysis of the methyl ester under physiological pH (7.4) may alter bioavailability. LC-MS monitoring of degradation products is critical .
  • Statistical validation : Use of ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Environmental Fate & Degradation Pathways

Q: What experimental designs assess the environmental persistence of this compound? A: Key approaches:

  • Hydrolysis studies : Incubation at pH 4–9, with GC-MS identification of breakdown products (e.g., thiophene-2-carboxylic acid) .
  • Photodegradation : UV-Vis exposure (254 nm) in aqueous solutions, measuring half-life via HPLC .
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays .

Computational Modeling for Structure-Activity Relationships (SAR)

Q: How can molecular docking predict interactions between this compound and biological targets? A: Methodological steps:

  • Target selection : Docking into bacterial enoyl-ACP reductase (PDB: 1BVR) or human cyclooxygenase-2 (PDB: 5KIR) .
  • Parameterization : AMBER force fields for ligand flexibility; grid spacing ≤1.0 Å for precision.
  • Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine SAR .

Synthetic Byproduct Analysis

Q: What analytical strategies identify and quantify impurities in synthesized batches? A: Techniques include:

  • HPLC-DAD/MS : Reverse-phase C18 columns (gradient elution: 0.1% formic acid/acetonitrile) for separation; MS/MS fragmentation for impurity identification .
  • NMR spiking : Addition of authentic standards to confirm byproduct structures (e.g., unreacted pyrazole intermediates) .
  • Regulatory thresholds : Quantify impurities against ICH Q3A guidelines (≤0.15% for unknown species) .

Stability Under Storage Conditions

Q: How does temperature affect the long-term stability of this compound? A: Accelerated stability studies:

  • Conditions : 25°C/60% RH vs. 40°C/75% RH over 6 months.
  • Analytical endpoints : PXRD for crystallinity changes; DSC for melting point shifts (>2°C indicates degradation) .
  • Recommendations : Storage at -20°C in amber vials with desiccants to prevent hydrolysis .

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